![B7690414 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid CAS No. 1643805-24-6](/img/no-structure.png)

8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

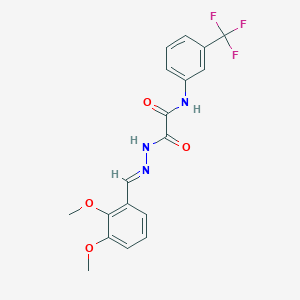

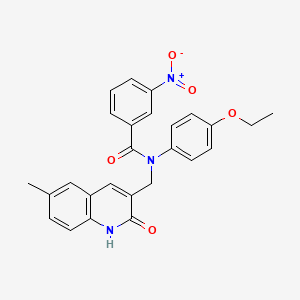

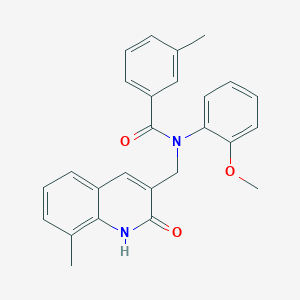

8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid, also known as ABX-1431, is a novel small molecule drug that has received significant attention for its potential therapeutic applications in various neurological and psychiatric disorders. ABX-1431 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. Inhibition of FAAH by ABX-1431 leads to increased levels of endocannabinoids, which can modulate various biological processes and have potential therapeutic effects.

Mecanismo De Acción

8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid selectively inhibits FAAH, an enzyme that breaks down endocannabinoids in the brain. Endocannabinoids are lipid signaling molecules that modulate various biological processes, including pain, mood, and appetite. Inhibition of FAAH by 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid leads to increased levels of endocannabinoids, which can modulate these processes and have potential therapeutic effects.

Biochemical and physiological effects:

8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has been shown to have a range of biochemical and physiological effects. It increases levels of endocannabinoids in the brain, which can modulate various biological processes. 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has also been shown to reduce inflammation and oxidative stress, which can contribute to neurodegenerative diseases. Additionally, 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has several advantages for use in lab experiments. It is a highly selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various biological processes. 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has also been optimized for high yields and purity, which ensures its suitability for use in scientific research.

However, there are also limitations to the use of 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid in lab experiments. It has a relatively short half-life, which can make it difficult to achieve sustained inhibition of FAAH. Additionally, 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Direcciones Futuras

There are several potential future directions for research on 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Further preclinical and clinical studies are needed to fully understand the safety and efficacy of 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid in humans.

Another area of interest is the role of endocannabinoids in various biological processes. 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid can be a useful tool for studying the role of endocannabinoids in pain, mood, and appetite regulation, as well as in neurodegenerative diseases.

Finally, there is also interest in developing more potent and selective inhibitors of FAAH. These inhibitors could have even greater potential for therapeutic applications in various neurological and psychiatric disorders.

Métodos De Síntesis

The synthesis of 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid is a complex process involving multiple steps. The synthesis starts with the preparation of the key intermediate, 4-(2-amino-5-benzyloxazolecarboxamido)methylphenol. This intermediate is then reacted with octanoyl chloride to obtain the final product, 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid. The synthesis of 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has been optimized for high yields and purity to ensure its suitability for use in scientific research.

Aplicaciones Científicas De Investigación

8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of pain, anxiety, depression, and addiction. 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid' involves the reaction of 4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenol with 8-bromooctanoic acid in the presence of a coupling agent and a base to form the desired product.", "Starting Materials": [ "4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenol", "8-bromooctanoic acid", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenol and a coupling agent in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir for a few minutes.", "Step 3: Add 8-bromooctanoic acid to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the crude product by column chromatography to obtain the desired compound '8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid'." ] } | |

Número CAS |

1643805-24-6 |

Clave InChI |

ITMGJVPDCGWSKD-UHFFFAOYNA-N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7690346.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7690376.png)

![3,4,5-trimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690383.png)

![2-(4-chlorophenoxy)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7690397.png)